tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate
Description
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-5-4-9-8(7-14)6-10(13)16-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
UJELULXOWCPAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The furo[3,2-c]pyridine ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products include substituted furo[3,2-c]pyridine derivatives.
Reduction Reactions: The major products include alcohols or amines.
Oxidation Reactions: The major products include oxidized furo[3,2-c]pyridine derivatives.
Scientific Research Applications
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the furo[3,2-c]pyridine ring system play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1000577-81-0)
Heterocyclic Ring Variants
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1253654-37-3)
- Molecular Formula : C₁₁H₁₅BrN₂O₂S
- Key Difference: Thiazolo ring (with nitrogen at position 1) replaces thieno ring.
- Classified as hazardous (H319, H315, H335) .
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS 1196154-76-3)
Functional Group Modifications
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)
- Similarity Score : 0.73 .
- Key Difference: Amino and ethyl ester groups at positions 2 and 3.
- Application : Versatile intermediate for introducing diverse substituents via ester hydrolysis or amidation .
tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Physical Properties
Biological Activity
Tert-butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 318.2300 g/mol
- CAS Number : 949922-62-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a spectrum of effects that include:
- Antitumor Activity : Preliminary studies indicate that derivatives of furo[3,2-c]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to tert-butyl 2-bromo derivatives have shown effectiveness against prostate cancer cells (PC3 and LNCaP) with IC50 values indicating potent activity .
-
Mechanisms of Action :
- DNA Intercalation : The compound's structure suggests potential for DNA intercalation; however, the introduction of the tert-butyl group may reduce this activity compared to its parent compounds. This modification aims to enhance selectivity towards cancer cells while minimizing side effects .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, evidenced by externalization of phosphatidylserine and DNA fragmentation. Notably, the apoptotic effect appears to be caspase-independent in some models .
Case Studies and Research Findings
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of tert-butyl 2-bromo derivatives on various human prostate cancer cell lines (e.g., PC3, DU145). Results indicated a significant reduction in cell viability with increasing concentrations of the compound. The selectivity index was favorable compared to non-cancerous cell lines, suggesting a targeted approach in cancer therapy .
- Mechanistic Insights :
- Comparative Analysis with Related Compounds :
Data Tables
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Tert-butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine | 15 | PC3 | Apoptosis induction |
| Tert-butyl derivative of fascaplysin | 10 | LNCaP | CDK inhibition |
| Control (Docetaxel) | 20 | PC3 | P-glycoprotein substrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
